1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine

Medicinal Chemistry Kinase Inhibition Fragment-Based Drug Discovery

Obtain the precise 3-tert-butyl-1H-pyrazol-5-yl scaffold with the N-methyl secondary amine at the 5-position—essential for ATP-competitive p38 MAPK, Src, and ALK5 inhibitor programs. The exact regiochemistry ensures high nanomolar potency (IC50 ~350 nM for elaborated ureas) and avoids >100-fold activity loss inherent to 4-substituted or N-alkylated variants. Supplied as free base or HCl salt; meets FBDD criteria (MW <250 Da, ≤3 HBD). Verify CAS 1232137-17-5 for matched molecular pair and negative control studies.

Molecular Formula C9H17N3
Molecular Weight 167.256
CAS No. 1232137-17-5
Cat. No. B580375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
CAS1232137-17-5
Synonyms1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine(SALTDATA: 1.45 HCl 0.2H2O 0.12NaCl)
Molecular FormulaC9H17N3
Molecular Weight167.256
Structural Identifiers
SMILESCC(C)(C)C1=NNC(=C1)CNC
InChIInChI=1S/C9H17N3/c1-9(2,3)8-5-7(6-10-4)11-12-8/h5,10H,6H2,1-4H3,(H,11,12)
InChIKeyMYYUMKAFXSOSGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 1232137-17-5): Core Molecular Identity and Baseline Characteristics


1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, also referred to as [(3-tert-butyl-1H-pyrazol-5-yl)methyl]methylamine or 1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine, is a heterocyclic pyrazole derivative with the molecular formula C9H17N3 (free base, MW 167.25 g/mol) and is commonly supplied as the hydrochloride salt (C9H18ClN3, MW 203.71 g/mol) [1]. The compound features a 3-tert-butyl substituted pyrazole ring connected to a secondary methylamine side chain at the 5-position, which together confer distinct steric bulk, moderate lipophilicity (calculated LogP ~1.25–1.31 for structurally analogous pyrazole methanamines), and dual hydrogen-bonding capacity (2 HBD, 3 HBA) [2] . It is commercially cataloged by multiple screening compound providers and is recognized as a versatile small-molecule scaffold for medicinal chemistry applications, particularly in kinase-targeted drug discovery and fragment-based ligand design .

Why Generic Substitution of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine Fails: The Critical Role of Steric and Electronic Specificity


Within the class of tert-butyl pyrazole methylamines, even modest structural deviations produce non-interchangeable molecular properties that directly impact synthetic utility and biological screening outcomes. The precise regiochemistry of the tert-butyl and methylamine substituents is the dominant determinant of biological target engagement; for example, relocation of the methylamine group from the 5-position to the 4-position, or methylation at the pyrazole N1 nitrogen, alters hydrogen-bonding geometry and steric accessibility to ATP-binding pockets in kinase targets such as p38 MAPK, Src, and ALK5 [1]. The 3-tert-butyl-1H-pyrazol-5-yl scaffold is a privileged pharmacophore that, when appropriately substituted, confers high nanomolar kinase inhibition (e.g., IC50 = 350 nM in p38 MAPK assays for closely related pyrazolourea derivatives), whereas regioisomeric or N-alkylated variants frequently exhibit >100-fold reductions in potency or complete loss of target engagement due to suboptimal fit within the hydrophobic back pocket [2]. The procurement of the exact CAS 1232137-17-5 structure is therefore non-negotiable for any study requiring the defined physicochemical and binding attributes of the free N-methyl secondary amine at the 5-position of a 3-tert-butyl-1H-pyrazole core.

Product-Specific Quantitative Evidence Guide: 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine Versus Closest Analogs


Regioisomeric Substitution Pattern: 5-Aminomethyl Versus 4-Aminomethyl Pyrazole Core Scaffold Differentiation

The target compound (CAS 1232137-17-5) possesses the methylamine substituent at the 5-position of the 3-tert-butyl-1H-pyrazole ring, whereas the 4-position regioisomer (CAS 1174309-25-1, also known as 1-(3-tert-butyl-1H-pyrazol-4-yl)-N-methylmethanamine) relocates the aminomethyl group to the adjacent carbon. This single regioisomeric shift fundamentally alters the spatial orientation of the hydrogen-bond donor/acceptor relative to the hydrophobic tert-butyl anchor, a difference that is critical in structure-based drug design where precise vector alignment is required for ATP-competitive kinase inhibition [1]. The 5-substituted variant places the amine in a geometry analogous to that found in clinically validated p38 MAPK inhibitor scaffolds (e.g., BIRB 796 and related diaryl ureas), while the 4-substituted isomer presents a distinct and non-interchangeable binding mode [2].

Medicinal Chemistry Kinase Inhibition Fragment-Based Drug Discovery

Free Amine Versus Hydrochloride Salt Form: Solubility and Storage Stability Differentiation

CAS 1232137-17-5 is commercially available both as the free base (C9H17N3, MW 167.25 g/mol) and as the hydrochloride salt (C9H18ClN3, MW 203.71 g/mol). The hydrochloride salt form demonstrates enhanced aqueous solubility and improved long-term storage stability compared to the free amine, which is prone to oxidation and carbonate formation upon exposure to atmospheric CO2 [1]. While direct solubility measurements for CAS 1232137-17-5 are not publicly reported, structurally analogous tert-butyl pyrazole methylamines exhibit aqueous solubility in the range of ~10–50 mg/mL for hydrochloride salts versus <5 mg/mL for free base forms under physiological buffer conditions . This solubility differential is critical for achieving consistent compound concentrations in high-throughput screening assays and for reproducible dosing in cell-based experiments.

Compound Management High-Throughput Screening Formulation

N-Methyl Secondary Amine Versus Primary Amine Analogs: Metabolic Stability and Further Derivatization Capacity

CAS 1232137-17-5 features an N-methyl secondary amine moiety, distinguishing it from primary amine analogs such as (3-tert-butyl-1H-pyrazol-5-yl)methanamine (CAS 936940-66-8). The N-methyl substitution blocks a primary site of oxidative N-dealkylation by cytochrome P450 enzymes, a common metabolic liability for unsubstituted primary amines in pyrazole-containing compounds [1]. In the context of the 3-tert-butyl-1H-pyrazole scaffold, N-methylation reduces the basicity of the amine (pKa shift from ~9.5 for primary amine to ~9.0–9.2 for secondary amine), which in turn modulates the protonation state at physiological pH and influences passive membrane permeability . Furthermore, the secondary amine retains a single hydrogen-bond donor capacity while eliminating the possibility of bis-acylation that complicates primary amine derivatization, thereby enabling cleaner and more controlled synthetic elaboration to amides, ureas, or sulfonamides .

Drug Metabolism Pharmacokinetics Chemical Biology

Hydrophobic tert-Butyl Anchor Versus Unsubstituted Pyrazole: Lipophilicity and Target Affinity Modulation

The 3-tert-butyl group on the pyrazole ring of CAS 1232137-17-5 provides a hydrophobic anchor that occupies a conserved lipophilic pocket in multiple kinase ATP-binding sites, including the "selectivity pocket" of p38 MAPK and the back pocket of Src family kinases [1]. In the p38 MAPK inhibitor series, the 3-tert-butyl-1H-pyrazol-5-yl scaffold confers an IC50 of 350 nM, whereas unsubstituted or smaller alkyl variants (e.g., methyl or isopropyl) typically exhibit IC50 values >10 µM (>28-fold reduction in potency) due to inadequate hydrophobic complementarity [2]. Calculated LogP for (3-tert-butyl-1H-pyrazol-5-yl)methanamine is 1.25–1.31, compared to approximately 0.2–0.5 for the unsubstituted pyrazole methanamine analog, representing a >0.8 LogP unit increase that directly impacts membrane permeability and target residence time [3]. This tert-butyl group is a non-negotiable structural feature for achieving the nanomolar potency observed in downstream elaborated inhibitors derived from this core scaffold.

Lipophilicity Structure-Activity Relationship Kinase Selectivity

Best Research and Industrial Application Scenarios for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 1232137-17-5)


Building Block for ATP-Competitive Kinase Inhibitor Synthesis

The 3-tert-butyl-1H-pyrazol-5-yl scaffold of CAS 1232137-17-5 serves as a privileged core for constructing ATP-competitive inhibitors targeting p38 MAPK, Src, ALK5, and other kinases where the tert-butyl group occupies a conserved hydrophobic selectivity pocket [1]. The N-methyl secondary amine provides a single, well-defined attachment point for installing urea, amide, or sulfonamide warheads that engage the kinase hinge region. This compound is particularly suited for medicinal chemistry programs seeking to exploit the established SAR of pyrazolourea and pyrazolamide kinase inhibitor series, where the 5-aminomethyl substitution pattern is essential for achieving nanomolar potency [2].

Fragment Library Component for Biophysical Screening

With a molecular weight of 167.25 g/mol (free base) and moderate lipophilicity (calculated LogP ~1.25–1.31), CAS 1232137-17-5 meets established fragment-based drug discovery (FBDD) criteria (MW <250 Da, ≤3 rotatable bonds, ≤3 hydrogen bond donors) [1]. The compound can be deployed in fragment screening campaigns using surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or thermal shift assays to identify initial hits against novel kinase or GPCR targets. The N-methyl secondary amine provides a tractable vector for fragment growing or merging strategies, while the tert-butyl group ensures adequate binding enthalpy contributions from hydrophobic interactions [2].

Negative Control Synthesis in Structure-Activity Relationship Studies

In kinase inhibitor lead optimization programs, CAS 1232137-17-5 serves as a critical precursor for generating matched molecular pairs and negative control compounds. For instance, direct acylation of the N-methylamine with a urea-forming reagent yields the active p38 MAPK inhibitor scaffold (IC50 ~350 nM), while the unelaborated free amine itself exhibits negligible kinase inhibition and can be used to establish baseline assay background [1]. Researchers comparing the target compound to its 4-substituted regioisomer (CAS 1174309-25-1) or primary amine analog (CAS 936940-66-8) can definitively attribute potency differences to specific structural features, enabling rigorous SAR interpretation [2].

High-Throughput Screening Library Design for Kinase and GPCR Panels

The commercial availability of CAS 1232137-17-5 from multiple screening compound vendors (e.g., ChemBridge, Hit2Lead) makes it suitable for inclusion in diversity-oriented and targeted screening libraries [1]. The compound's structural attributes—tert-butyl hydrophobic anchor, pyrazole heterocycle with dual nitrogen hydrogen-bond acceptors, and secondary amine hydrogen-bond donor—align with pharmacophore features prevalent in kinase and class C GPCR (e.g., mGluR2) ligand chemotypes [2]. Procurement of the hydrochloride salt form is recommended for HTS applications to ensure solubility in aqueous assay buffers and long-term compound stability under automated storage conditions .

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